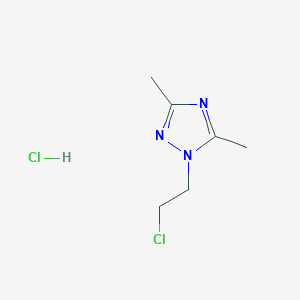

1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Description

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chloroethyl group at the 1-position and methyl groups at the 3- and 5-positions, with a hydrochloride counterion. Its molecular formula is C₆H₁₁Cl₂N₃, and its molecular weight is 196.08 g/mol . The compound is identified by two distinct CAS numbers in the literature: 52497-34-4 () and 53946-19-3 (), which may reflect variations in synthesis or documentation.

Triazoles, including 1,2,4-triazole derivatives, are pharmacologically significant due to their roles as enzyme inhibitors, antimicrobial agents, and anticancer candidates . However, its specific biological applications remain underexplored in the provided evidence.

Properties

IUPAC Name |

1-(2-chloroethyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-5-8-6(2)10(9-5)4-3-7;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVYJTMHQCRXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formic Acid Ester, Hydrazine Hydrate, and Ammonium Salt Method

Process: In a high-pressure autoclave, methyl formate (or other formic acid esters), hydrazine hydrate (85% concentration), and an ammonium salt (ammonium chloride preferred) are sequentially added under sealed stirring conditions. The mixture is gradually heated to approximately 120–130 °C and maintained for 1–2 hours.

Reaction: Hydrazine hydrate reacts with formamide intermediates generated by ammonolysis of formic acid esters and ammonium salts, forming the 1H-1,2,4-triazole ring.

Post-reaction: The mixture is cooled, and volatile by-products such as methyl alcohol are removed by venting and condensation. The resulting white emulsion is then refluxed with ethanol, filtered, and crystallized to isolate the 1,2,4-triazole product.

Yields: Typically, yields range from 84% to 90% hydrazine hydrate recovery, with good overall product output.

Advantages: This method offers a simple synthetic process, lower energy consumption, and reduced waste discharge.

Limitations: Formic acid esters can cause equipment corrosion, and dehydration steps require elevated temperatures (~155 °C).

Bishydrazide and Ammonia Method

Process: Reaction of bishydrazide with liquefied ammonia at high temperature (around 200 °C) and pressure in a sealed reactor for 24 hours.

Yields: Moderate to good yields (70%-80%).

Advantages: Avoids corrosion issues associated with formic acid esters.

Limitations: High temperature and pressure demand robust equipment, making large-scale production challenging.

Alkylation to Introduce the 2-Chloroethyl Group

The critical step to obtain 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is the alkylation of the triazole ring with a 2-chloroethyl moiety.

Direct N-Alkylation with 2-Chloroethyl Halides

Reagents: 1,2,4-triazole derivatives are reacted with 2-chloroethyl chloride or bromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF).

Conditions: Mild heating (~60 °C) for several hours (3–5 h).

Outcome: Selective N1-alkylation yields the 1-(2-chloroethyl) substituted triazole.

Notes: This method is straightforward but may require careful control to avoid over-alkylation or side reactions.

One-Pot Tandem Condensation and Cyclization

A recent advanced approach involves a one-pot tandem process starting from chloroacetamide, which undergoes condensation and cyclization to form chloromethyl triazole intermediates in a 72% yield.

This intermediate can then be further alkylated with triazone derivatives to yield the desired product.

This method reduces steps and improves overall efficiency.

Formation of the Hydrochloride Salt

The final step involves treating the free base 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

This step improves compound stability and facilitates purification.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. Triazole Core Synthesis | Formic acid esters + hydrazine hydrate + ammonium salt | Methyl formate, hydrazine hydrate, NH4Cl | ~84-90% hydrazine recovery | Simple, low energy, low waste | Equipment corrosion, high temp dehydration |

| Bishydrazide + liquefied ammonia (200 °C, 24 h) | Bishydrazide, NH3 | 70-80 | Avoids corrosion | High temp & pressure, equipment demand | |

| 2. Alkylation | N-Alkylation with 2-chloroethyl chloride, K2CO3, DMF | 2-chloroethyl chloride, base | Moderate to high | Straightforward | Requires control to avoid side reactions |

| One-pot tandem condensation/cyclization from chloroacetamide | Chloroacetamide | 72 (intermediate) | Efficient, fewer steps | Requires optimized conditions | |

| 3. Salt Formation | Treatment with HCl in ethanol/ether | HCl | Quantitative | Improves stability and purification | None significant |

Detailed Research Findings and Notes

The formic acid ester method is well-documented in Chinese patents (CN105906575A) and provides an industrially viable route with good yields and manageable conditions. Ethanol reflux and filtration crystallization are critical for product purity.

The one-pot tandem strategy for chloromethyl triazole synthesis from chloroacetamide is a novel approach described in recent literature, offering a streamlined route to key intermediates relevant to related triazole derivatives.

Alkylation selectivity is enhanced by choice of base and solvent; potassium carbonate in DMF is preferred to minimize side reactions.

The hydrochloride salt formation is a standard step to improve compound handling and stability, essential for pharmaceutical applications.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the reaction of chloroacetamide with hydrazine derivatives. A notable synthetic route includes a tandem one-pot condensation and cyclization process that yields high purity and stability under controlled conditions . The molecular formula is C6H9ClN4·HCl, with a molecular weight of 196.08 g/mol .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of nucleic acid synthesis or interference with cell wall synthesis .

Anticancer Potential

The compound's structural similarity to other triazole derivatives positions it as a candidate for anticancer research. Studies suggest that triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Case Study: Anticancer Activity

A study investigated the effects of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. The compound has been evaluated for its efficacy against fungal pathogens affecting crops. Field trials have shown that it can effectively reduce the incidence of diseases such as powdery mildew and rusts in various plant species .

Table 2: Efficacy Against Fungal Pathogens

| Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Powdery Mildew | 200 | 85 |

| Rusts | 150 | 78 |

| Leaf Spot | 100 | 90 |

Material Science Applications

The stability and unique chemical properties of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride make it suitable for applications in materials science. Its potential use as a polymer additive or as a precursor for creating novel materials is being explored.

Case Study: Polymer Composite Development

Research has focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. Preliminary results indicate improved performance characteristics compared to conventional additives.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with cellular components such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and inhibition of DNA replication. This can result in cytotoxic effects, making the compound a potential candidate for anticancer therapy. Additionally, the triazole ring can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

- Chloroalkyl Chain Position : The target compound’s 2-chloroethyl group contrasts with analogs like 1-(3-chloropropyl)-1H-1,2,4-triazole (), where chain length and position influence reactivity. Longer chains (e.g., chloropropyl) may alter solubility or alkylation kinetics.

Biological Activity

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal and anticancer agents. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride typically involves a multi-step chemical process. A notable synthetic route includes the reaction of 3-(chloromethyl)-1H-1,2,4-triazole with various alkylating agents to yield the desired compound. The efficiency of the synthesis can be influenced by factors such as reaction conditions and the choice of solvents.

Biological Activity Overview

The biological activity of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride has been evaluated in various studies. The compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : Several studies have reported that triazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.

- Antifungal Properties : Triazoles are well-known for their antifungal activity. The compound has shown efficacy against various fungal strains by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

- Anticancer Potential : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cancer cell proliferation.

Antimicrobial and Antifungal Studies

A study conducted on various triazole derivatives demonstrated that modifications in the triazole ring significantly affect their antimicrobial potency. For example, compounds with electron-withdrawing groups exhibited enhanced activity against Candida albicans and Staphylococcus aureus .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole | Antifungal | 12 |

| Triazole Derivative A | Antibacterial | 8 |

| Triazole Derivative B | Antifungal | 10 |

Anticancer Activity

In a study evaluating the anticancer properties of triazole derivatives, 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 45 | Apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 50 | Mitochondrial disruption |

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Two primary approaches are used:

- Stepwise Synthesis : React 3,5-dimethyl-1H-1,2,4-triazole with ethylene glycol under acidic conditions to form a hydroxymethyl intermediate, followed by chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C .

- Direct Alkylation : Use 2-chloroethyl chloride in polar aprotic solvents (e.g., DMSO) at 80°C for 18 hours with catalytic ammonium nitrate (CAN) to enhance reaction efficiency .

Optimization Tips :- Monitor reaction progress via TLC (ethanol/ether systems) .

- Adjust solvent polarity to improve yield; DMSO enhances nucleophilicity of the triazole nitrogen .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at C3/C5 and chloroethyl at N1) .

- X-ray Crystallography : Resolve crystal structure to verify regiochemistry and hydrogen bonding (e.g., R factor < 0.05 for high confidence) .

- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N/Cl percentages .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 205.6 for the free base) .

Q. What purification techniques are most effective for this compound?

Methodological Answer:

- Recrystallization : Use water-ethanol (1:3 v/v) to remove unreacted starting materials; yields 65–75% purity .

- Column Chromatography : Employ silica gel with ethyl acetate/methanol (50:1) to separate byproducts .

- Vacuum Distillation : Apply reduced pressure (10–15 mmHg) to isolate the hydrochloride salt .

Advanced Research Questions

Q. What reaction mechanisms govern the introduction of the 2-chloroethyl group?

Methodological Answer:

- Nucleophilic Substitution (SN2) : The triazole’s N1 acts as a nucleophile, displacing chloride from 2-chloroethyl chloride in a single-step mechanism .

- Intermediate Formation : In stepwise synthesis, hydroxymethylation proceeds via acid-catalyzed condensation, followed by SOCl₂-mediated chlorination (generating HCl as a byproduct) .

Key Evidence : Kinetic studies show pseudo-first-order dependence on triazole concentration in alkylation reactions .

Q. How can conflicting spectral data or crystallization results be resolved?

Methodological Answer:

- Orthogonal Techniques : Cross-validate NMR with FT-IR (e.g., C-Cl stretch at 650–750 cm⁻¹) and X-ray data .

- Polymorphism Screening : Test crystallization in multiple solvents (e.g., acetonitrile vs. ethanol) to rule out lattice variations .

- Dynamic NMR : Resolve rotational barriers of the chloroethyl group at low temperatures (−40°C) to detect conformational isomers .

Q. What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Molecular Docking : Model interactions with target enzymes (e.g., fungal CYP51) using AutoDock Vina to predict binding affinities .

Q. How do catalysts like CAN influence reaction yield and selectivity?

Methodological Answer:

- Role of CAN : Ceric ammonium nitrate acts as a Lewis acid, polarizing the chloroethyl electrophile and accelerating alkylation .

- Optimization : Use 30 mol% CAN in ethanol at 95–100°C to achieve >80% yield while minimizing side reactions (e.g., triazole dimerization) .

Data Interpretation : Compare HPLC traces with/without CAN to quantify byproduct formation .

Q. What analytical methods address discrepancies in reported biological activity data?

Methodological Answer:

- Dose-Response Reproducibility : Repeat assays in triplicate using freshly prepared stock solutions to exclude degradation artifacts .

- Purity Thresholds : Re-purify samples via column chromatography if biological activity varies >20% between batches .

- Strain-Specific Variability : Test across multiple microbial strains (e.g., S. aureus vs. E. coli) to identify spectrum limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.